BenchChemオンラインストアへようこそ!

2-(4-chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Medicinal Chemistry Scaffold Hopping Lipophilicity Modulation

2-(4-Chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 1105196-16-4, MFCD11986532) is a synthetic heterocyclic compound belonging to the 3,4-dihydroisoquinolin-1(2H)-one (DHIQ) class. It features a 4‑chlorobenzyl substituent at the N‑2 position and a free phenolic hydroxyl at the C‑5 position (SMILES: O=C1c2cccc(O)c2CCN1Cc1ccc(Cl)cc1).

Molecular Formula C16H14ClNO2
Molecular Weight 287.74 g/mol
CAS No. 1105196-16-4
Cat. No. B1461006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
CAS1105196-16-4
Molecular FormulaC16H14ClNO2
Molecular Weight287.74 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C2=C1C(=CC=C2)O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H14ClNO2/c17-12-6-4-11(5-7-12)10-18-9-8-13-14(16(18)20)2-1-3-15(13)19/h1-7,19H,8-10H2
InChIKeyIRYCIYCCSYPVQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 1105196-16-4): Chemical Identity, Scaffold Classification, and Procurement-Ready Purity Profile


2-(4-Chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 1105196-16-4, MFCD11986532) is a synthetic heterocyclic compound belonging to the 3,4-dihydroisoquinolin-1(2H)-one (DHIQ) class . It features a 4‑chlorobenzyl substituent at the N‑2 position and a free phenolic hydroxyl at the C‑5 position (SMILES: O=C1c2cccc(O)c2CCN1Cc1ccc(Cl)cc1) . The DHIQ scaffold is a recognized pharmacophore in multiple therapeutic programs, including PRMT5 inhibition for non‑Hodgkin’s lymphoma , PARP10 inhibition , STING antagonism , and antioomycete agrochemical development . Commercially, the compound is available from multiple vendors at purities of 97% (Leyan, Chemenu) , ≥98% (MolCore, ISO‑certified) , and 95%+ (Life Chemicals) , with pricing ranging from approximately ¥3,980/g (Leyan, 1 g) to ¥435,000/g (Fujifilm Wako, research‑grade) .

Why 2-(4-Chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one Cannot Be Interchanged with Other DHIQ Analogs Without Evidence


The 3,4-dihydroisoquinolin-1(2H)-one (DHIQ) scaffold is a privileged structure in medicinal chemistry, but biological activity is exquisitely sensitive to the nature and position of substituents. In the PRMT5 inhibitor series, systematic SAR studies revealed that alteration of the N‑2 benzyl substituent dramatically modulates both enzymatic inhibition (IC₅₀) and cellular antiproliferative potency against Z‑138 lymphoma cells . In PARP10 inhibitor programs, substitution at the C‑5 and C‑7 positions of the DHIQ core was shown to be critical for achieving selectivity over PARP family isoforms . In antioomycete agrochemical development, 59 DHIQ derivatives were evaluated, and only those bearing a C‑4 carboxyl group exhibited potent activity (EC₅₀ = 14 μM for the most active congener), while compounds lacking this feature were essentially inactive . These published SAR datasets establish that small structural modifications—such as replacing 4‑chlorobenzyl with 4‑fluorobenzyl, 4‑methylbenzyl, or 4‑bromobenzyl, or masking the C‑5 hydroxyl as a methoxy or propoxy ether—can ablate or profoundly alter target engagement. Consequently, generic substitution of the title compound with a superficially similar DHIQ analog without experimental validation introduces unquantified risk of target disengagement, selectivity loss, or inactivity in a given assay system. The quantitative evidence supporting this differentiation is presented in Section 3.

Quantitative Differentiation Evidence: 2-(4-Chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one Versus Closest Analogs


N‑2 Substituent Differentiation: 4‑Chlorobenzyl Versus 4‑Fluorobenzyl, 4‑Methylbenzyl, and 4‑Bromobenzyl in the DHIQ Scaffold

The 4‑chlorobenzyl substituent at the N‑2 position of the DHIQ scaffold confers a distinct combination of lipophilicity, electronic character, and steric profile relative to its closest benzyl-substituted analogs. The title compound carries a chlorine atom (Hammett σₚ = +0.23; molar refractivity = 6.03 cm³/mol), whereas the 4‑fluorobenzyl analog (CAS 1105193‑97‑2) bears a fluorine (σₚ = +0.06; molar refractivity = 0.92 cm³/mol), the 4‑methylbenzyl analog (CAS 1105194‑17‑9) bears a methyl group (σₚ = –0.17; molar refractivity = 5.65 cm³/mol), and the 4‑bromobenzyl analog (CAS 1105194‑27‑1) bears a bromine (σₚ = +0.23; molar refractivity = 8.88 cm³/mol) . These substituent parameters are known in the broader DHIQ SAR literature to translate into differential target binding: in PRMT5 inhibitor programs, even within a congeneric N‑2 benzyl series, IC₅₀ values for enzymatic inhibition span more than two orders of magnitude (from <10 nM to >1,000 nM) as a function of benzyl substitution pattern . The 4‑chlorobenzyl group occupies a physicochemical niche—combining moderate electron‑withdrawing character with intermediate molar refractivity—that cannot be replicated by any single alternative 4‑substituted benzyl congener .

Medicinal Chemistry Scaffold Hopping Lipophilicity Modulation

C‑5 Hydroxyl Differentiation: Free Phenol Versus Masked Ethers in 5‑Position DHIQ Analogs

The title compound bears a free phenolic hydroxyl at the C‑5 position (exact mass 287.0713 Da for [M+H]⁺), whereas closely related commercial analogs feature a masked 5‑position: 5‑propoxy (CAS 850906‑42‑2, MW 329.82), 5‑butoxy (available from benchchem, data excluded per source policy), 5‑(4‑chlorobenzyl)oxy (CAS 850904‑93‑7, MW 315.80), and 5‑methoxy derivatives . The free hydroxyl constitutes a hydrogen‑bond donor (HBD) capable of engaging protein backbone carbonyls or side‑chain acceptors; in the PARP10 inhibitor series, C‑5 substitution on the DHIQ scaffold was explicitly used to tune selectivity by exploiting a hydrophobic subpocket adjacent to the nicotinamide binding site . Etherification at C‑5 eliminates the HBD, increases logP (calculated: 3.38 for the title compound vs. an estimated >4.0 for the propoxy analog), and alters metabolic susceptibility—the free phenol is a potential Phase II conjugation site (glucuronidation/sulfation), whereas the ethers are metabolically more stable but may have different off‑target profiles .

Hydrogen‑Bond Donor Metabolic Lability Derivatization Handle

Purity Differentiation: ≥98% (MolCore, ISO‑Certified) Versus 95%+ (Life Chemicals) and 97% (Leyan/Chemenu)

Commercially available batches of the title compound span a purity range from 95%+ to ≥98%. MolCore supplies the compound at NLT 98% purity under an ISO‑certified quality system, making it suitable for pharmaceutical R&D and QC applications requiring documented traceability . Leyan and Chemenu offer the compound at 97% purity , while Life Chemicals supplies it at 95%+ purity . For comparison, the 4‑methylbenzyl analog (CAS 1105194‑17‑9) and 4‑bromobenzyl analog (CAS 1105194‑27‑1) are listed on ChemSrc without specified purity grades, introducing procurement uncertainty . The 3‑percentage‑point purity increment from 95% to 98% can be consequential in sensitive biochemical assays: at 95% purity, a 5% impurity burden may include residual synthetic intermediates (e.g., unreacted 4‑chlorobenzyl chloride or DHIQ core precursors) or degradation products that can confound dose‑response measurements, particularly at high compound concentrations (>10 μM) .

Quality Control ISO Certification Procurement Specification

Antioomycete Activity Differentiation: 5‑Hydroxy‑DHIQ Scaffold Versus Commercial Standard Hymexazol in the Pythium recalcitrans Assay

Although compound‑specific EC₅₀ data for the title molecule have not been published, the 3,4‑dihydroisoquinolin-1(2H)-one scaffold to which it belongs has demonstrated antioomycete activity superior to the commercial fungicide hymexazol. In a 2023 study, 59 DHIQ derivatives were synthesized and screened against Pythium recalcitrans; the most potent congener (I23) exhibited an EC₅₀ of 14 μM, compared to 37.7 μM for hymexazol—a 2.7‑fold potency advantage . Furthermore, I23 achieved 75.4% in vivo preventive efficacy at 2.0 mg/pot (vs. 63.9% for hymexazol) and 96.5% efficacy at 5.0 mg/pot . The 3D‑QSAR models from this study identified the C‑4 carboxyl group as essential for activity; compounds lacking this feature were inactive . The title compound, bearing a C‑5 hydroxyl and N‑2 4‑chlorobenzyl substitution but lacking a C‑4 carboxyl, represents a distinct substitution pattern within this scaffold series, positioning it as a potentially informative comparator for probing the structural boundaries of antioomycete activity .

Agrochemical Discovery Antioomycete Plant Disease Management

Procurement Cost Differentiation: ISO‑Certified Research Grade Versus Economy and Bulk Options

The title compound is available across a price spectrum reflecting differences in purity grade, documentation, and intended use. Fujifilm Wako offers research‑grade material (product code HF‑6932) at ¥145,000/250 mg, ¥435,000/g, and ¥1,305,000/5 g, targeting analytical and regulatory‑facing applications . In contrast, Leyan supplies 97% purity material at approximately ¥3,980/g (calculated from listed pricing) for general R&D use . Life Chemicals offers 95%+ purity at $484/0.5 g and $1,734/2.5 g (approximately $694/g at the 2.5 g scale) . For context, the 4‑fluorobenzyl analog (CAS 1105193‑97‑2) and 4‑methylbenzyl analog (CAS 1105194‑17‑9) are available from fewer suppliers, with pricing often undisclosed, which can complicate procurement planning .

Procurement Economics Research Budget Supplier Comparison

Recommended Application Scenarios for 2-(4-Chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one Based on Evidence


PRMT5 Inhibitor Lead Optimization: N‑2 Substituent SAR Probe

The title compound is positioned as a probe for exploring the N‑2 benzyl substituent tolerance within the 3,4‑dihydroisoquinolin-1(2H)-one PRMT5 inhibitor series. Published SAR demonstrates that N‑2 substitution identity is a primary driver of PRMT5 inhibitory potency and antiproliferative activity against Z‑138 lymphoma cells . The 4‑chlorobenzyl group occupies a unique electronic/steric space (σₚ = +0.23; MR = 6.03) that is not replicated by the 4‑fluorobenzyl (σₚ = +0.06; MR = 0.92), 4‑methylbenzyl (σₚ = –0.17; MR = 5.65), or 4‑bromobenzyl (σₚ = +0.23; MR = 8.88) analogs . Procuring the title compound alongside its 4‑F, 4‑CH₃, and 4‑Br congeners enables a systematic four‑point N‑2 substituent scan to correlate physicochemical parameters with PRMT5 IC₅₀ and cellular EC₅₀, thereby informing multiparameter optimization of the lead series.

PARP10 Selectivity Profiling: C‑5 Hydrogen‑Bond Donor Contribution

The C‑5 free hydroxyl group of the title compound provides a hydrogen‑bond donor that has been explicitly exploited in DHIQ‑based PARP10 inhibitor design to achieve selectivity over PARP family isoforms . By comparing the title compound (C‑5 OH, HBD present) against its 5‑propoxy (CAS 850906‑42‑2) and 5‑(4‑chlorobenzyl)oxy (CAS 850904‑93‑7) analogs (HBD absent), researchers can isolate the contribution of the C‑5 HBD to PARP10 enzymatic inhibition (IC₅₀) and selectivity (PARP10 vs. PARP1 fold‑selectivity). This paired comparison directly addresses a key question in PARP inhibitor pharmacology: whether hydrogen‑bond donation at the C‑5 position is essential for PARP10 engagement or can be substituted by hydrophobic occupancy of the adjacent subpocket.

Antioomycete Agrochemical SAR: Defining Structural Boundaries for Pythium recalcitrans Activity

The DHIQ scaffold class has validated antioomycete activity exceeding the commercial standard hymexazol (EC₅₀ = 14 μM for the most potent DHIQ congener vs. 37.7 μM for hymexazol) . The title compound, bearing a C‑5 hydroxyl and N‑2 4‑chlorobenzyl substitution but lacking the C‑4 carboxyl group identified as essential for high potency in 3D‑QSAR models, serves as a critical boundary‑defining probe. Testing the title compound in the Pythium recalcitrans mycelial growth inhibition assay and comparing its EC₅₀ to that of carboxyl‑bearing DHIQ congeners (e.g., I23, EC₅₀ = 14 μM) and hymexazol (EC₅₀ = 37.7 μM) will delineate whether the C‑5 hydroxyl can partially compensate for the absence of the C‑4 carboxyl group, providing actionable SAR information for next‑generation antioomycete lead design.

Pharmaceutical QC and Reference Standard Procurement: ISO‑Certified High‑Purity Material

For analytical method development, impurity profiling, or use as a reference standard in pharmaceutical R&D, the ISO‑certified ≥98% purity grade from MolCore provides documented quality assurance that 97% (Leyan, Chemenu) and 95%+ (Life Chemicals) grades may not match. The 1–3 percentage‑point purity advantage reduces the impurity burden that can interfere with HPLC method validation, LC‑MS identification of degradants, or quantitative NMR reference standard preparation. For laboratories operating under GLP or GMP principles, the ISO certification and associated batch‑specific certificate of analysis provide the traceability required for regulatory submissions, a feature not explicitly offered for the lower‑purity or analog compounds.

Quote Request

Request a Quote for 2-(4-chlorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.